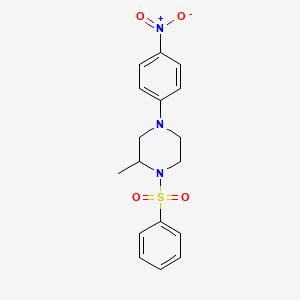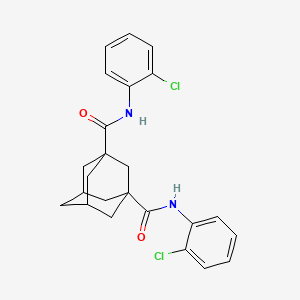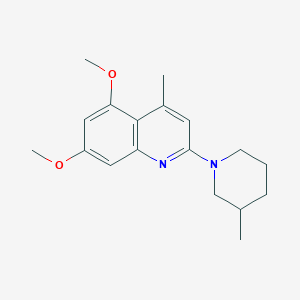
2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to their inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine have been extensively studied. It has been reported to have significant inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine in lab experiments is its potent inhibitory effects on various enzymes. This makes it a useful tool for studying the mechanisms of enzyme inhibition and the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine. One of the most promising areas of research is the development of new drugs for the treatment of Alzheimer's disease, glaucoma, and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neuroscience and pharmacology.
Conclusion:
In conclusion, 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine has been reported in various studies. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenylmagnesium bromide to yield the final product.
Aplicaciones Científicas De Investigación
2-methyl-4-(4-nitrophenyl)-1-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and epilepsy.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-14-13-18(15-7-9-16(10-8-15)20(21)22)11-12-19(14)25(23,24)17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHYQHRQFNYPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)


![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)

![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)

![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)
![5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)


![N-[4-(3-isoxazolylmethoxy)phenyl]-N-methylmethanesulfonamide](/img/structure/B5102244.png)